Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound notable for its structural features and potential applications in various scientific fields. This compound is classified under bicyclic compounds due to its unique bicyclo[3.3.1] structure, which contributes to its chemical properties and reactivity.
The compound is commercially available from multiple suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, where it is often utilized in biochemical research and synthesis applications. The chemical has a CAS number of 625434-90-4, and its molecular formula is C₁₅H₂₄N₂O₄, with a molecular weight of approximately 284.36 g/mol .
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate falls under the category of nitrogen-containing heterocycles, specifically diazabicyclic compounds. Its structural classification allows it to exhibit unique chemical behaviors and interactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multi-step reactions that include the formation of the bicyclic framework followed by functionalization at specific positions. Common methods include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) are crucial for optimizing yields and purity during synthesis.
The molecular structure of tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate can be depicted as follows:
Molecular Structure
Key features include:
The compound's structural data includes:
CC(=O)N1C2C(C(CN(C)C)C2)C1=O
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate primarily involves its reactivity through nucleophilic sites within its structure:
Data on specific reaction pathways and kinetics would require empirical studies or computational modeling for detailed understanding.
Key physical properties include:
Chemical properties include:
Relevant data should be confirmed through experimental analysis or supplier documentation.
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate finds applications in various fields:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1